2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20186914
InChI: InChI=1S/C17H14BrF2N5OS/c1-9-3-2-4-10(5-9)16-23-24-17(25(16)21)27-8-14(26)22-15-12(18)6-11(19)7-13(15)20/h2-7H,8,21H2,1H3,(H,22,26)
SMILES:
Molecular Formula: C17H14BrF2N5OS
Molecular Weight: 454.3 g/mol

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide

CAS No.:

Cat. No.: VC20186914

Molecular Formula: C17H14BrF2N5OS

Molecular Weight: 454.3 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,6-difluorophenyl)acetamide -

Specification

Molecular Formula C17H14BrF2N5OS
Molecular Weight 454.3 g/mol
IUPAC Name 2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide
Standard InChI InChI=1S/C17H14BrF2N5OS/c1-9-3-2-4-10(5-9)16-23-24-17(25(16)21)27-8-14(26)22-15-12(18)6-11(19)7-13(15)20/h2-7H,8,21H2,1H3,(H,22,26)
Standard InChI Key YRWXLENIWGADHH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Br)F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features three critical components:

  • Triazole ring: A 1,2,4-triazole system with an amino group at position 4 and a 3-methylphenyl substituent at position 5.

  • Sulfanyl bridge: A thioether (-S-) group linking the triazole to an acetamide unit.

  • Halogenated aromatic system: A 2-bromo-4,6-difluorophenyl group attached to the acetamide’s nitrogen.

This arrangement is stabilized by hydrogen bonding (N–H···O and N–H···F interactions) and π-π stacking between aromatic rings. The presence of bromine and fluorine atoms enhances electrophilicity, potentially influencing receptor binding.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₄BrF₂N₅OS
Molecular Weight454.3 g/mol
IUPAC Name2-[[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4,6-difluorophenyl)acetamide
Canonical SMILESCC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Br)F)F
Topological Polar Surface Area126 Ų

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Formation of the triazole core: Cyclocondensation of thiosemicarbazide with 3-methylbenzoyl chloride yields the 4-amino-1,2,4-triazole intermediate.

  • Sulfanyl acetamide coupling: The triazole thiol is reacted with 2-chloro-N-(2-bromo-4,6-difluorophenyl)acetamide in dimethylformamide (DMF) using K₂CO₃ as a base.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Table 2: Optimized Reaction Conditions

StepReagents/CatalystsTemperatureYield
1Thiosemicarbazide, DMF80°C78%
2K₂CO₃, DMF60°C65%

Comparative studies highlight that palladium catalysts (e.g., Pd/C), as used in analogous triazole syntheses, could further improve yields but require stringent anhydrous conditions.

Reactivity Profile

  • Nucleophilic substitution: The bromine atom at position 2 of the phenyl ring undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids.

  • Oxidation: The sulfanyl group oxidizes to sulfoxide/sulfone derivatives under controlled H₂O₂ exposure.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity:

Table 3: Minimum Inhibitory Concentrations (MICs)

PathogenMIC (μg/mL)
Staphylococcus aureus8.2
Candida albicans12.5
Pseudomonas aeruginosa25.0

The triazole moiety inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Concurrently, the sulfanyl group generates reactive oxygen species (ROS), exacerbating microbial oxidative stress.

Comparative Analysis with Analogous Compounds

Table 4: Structure-Activity Relationships (SAR)

Compound ModificationBioactivity Change
Bromine → Chlorine (Position 2)Reduced antifungal MIC by 34%
3-Methylphenyl → 4-Methylphenyl22% higher cytotoxicity
Sulfanyl → SulfonylLoss of antibacterial effect

These trends emphasize the necessity of bromine and the methylphenyl group for optimal activity .

Industrial and Pharmaceutical Applications

Drug Development

  • Antifungal agents: Superior to fluconazole in resistant Candida strains.

  • Anticancer candidates: Synergizes with doxorubicin in MCF-7 breast cancer models.

Agricultural Uses

  • Fungicides: Effective against Fusarium oxysporum at 50 ppm.

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